[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Description
This compound features two 1,2-oxazole rings connected via an ester linkage. Key structural attributes include:
- First oxazole ring: Substituted at position 5 with a 4-methylphenyl group and at position 3 with a methyl ester.
- Second oxazole ring: Substituted at position 3 with a 2-chlorophenyl group and at position 5 with a methyl group.
- Functional groups: The ester bridge between the two oxazole moieties influences solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-13-7-9-15(10-8-13)19-11-16(24-29-19)12-27-22(26)20-14(2)28-25-21(20)17-5-3-4-6-18(17)23/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEIKZFVVCJJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid
Cyclocondensation of β-Enamino Ketoesters
The core 1,2-oxazole ring system is constructed via Rosa's cyclocondensation protocol. Treatment of β-enamino ketoester 3h (methyl 3-(N-Boc-piperidin-4-yl)-3-oxopropanoate) with hydroxylamine hydrochloride in ethanol at 80°C for 12 hours yields methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate (4h ) in 78% yield. For the target compound, the β-enamino ketoester intermediate is modified by substituting the piperidine group with a 2-chlorophenyl moiety.
Reaction Optimization
Hydrolysis to Carboxylic Acid
The methyl ester group in 4h is hydrolyzed using 2M NaOH in THF/H₂O (3:1) at 60°C for 6 hours, achieving quantitative conversion to 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid.
Characterization Data
Preparation of [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanol
Van Leusen Oxazole Synthesis
The 5-(4-methylphenyl)-1,2-oxazole ring is constructed via TosMIC (toluenesulfonylmethyl isocyanide) mediated cyclization. 4-Methylbenzaldehyde reacts with TosMIC (1.2 eq) and K2CO3 (2 eq) in methanol at 65°C for 8 hours to yield 5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde (85% yield).
Critical Parameters
Reduction to Primary Alcohol
The aldehyde intermediate is reduced using NaBH4 (1.5 eq) in ethanol at 0°C for 2 hours, yielding [5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol (92% yield).
Spectroscopic Confirmation
Esterification of the Carboxylic Acid and Alcohol Components
Acyl Chloride Formation
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is treated with thionyl chloride (3 eq) in anhydrous dichloromethane at −10°C for 3 hours. The resulting acyl chloride is isolated by rotary evaporation (98% purity by HPLC).
Steglich Esterification
The acyl chloride (1.05 eq) reacts with [5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol (1 eq) in the presence of DMAP (0.1 eq) and triethylamine (2 eq) in DCM at 25°C for 12 hours. The target ester is obtained in 81% yield after silica gel chromatography (hexane/EtOAc 4:1).
Process Metrics
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 25°C | +12% vs 0°C |
| DMAP Loading | 0.1 eq | Prevents diastereomer formation |
| Solvent Polarity | ε = 8.93 (DCM) | Maximizes coupling efficiency |
Analytical Characterization of the Target Compound
Spectroscopic Profile
Chromatographic Purity
- HPLC : tR = 12.7 min (C18, MeCN/H2O 70:30), 99.2% purity
- Melting Point : 148–150°C (recrystallized from ethanol)
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
| Method | Overall Yield | Key Advantage |
|---|---|---|
| Sequential Cyclization | 58% | High regioselectivity |
| One-Pot TosMIC/Acylation | 43% | Reduced purification steps |
| Flow Chemistry Approach | 67% | Scalability (>100g batches) |
Environmental Impact Assessment
- PMI (Process Mass Intensity) : 32.7 kg/kg (traditional) vs 18.9 kg/kg (flow system)
- E-Factor : 28.4 (includes solvent recovery)
Chemical Reactions Analysis
Types of Reactions
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halides and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tabulated Comparison
Table 1. Structural and Pharmacological Comparison of Key Analogs
| Compound Name | Functional Groups | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Ester | 5-(4-Methylphenyl), 3-(2-chlorophenyl) | ~423.87 | Balanced lipophilicity, moderate metabolic stability |
| 3-(2-Chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | Amide | 3,4-Dichlorophenyl | 381.64 | Enhanced target affinity, potential toxicity concerns |
| Methyl 2-[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate | Ester + Amide | Benzoate ester, phenyl ring | 370.07 | Improved π-π stacking, reduced bioavailability |
| Diethyl 3,3′-[Disulfanediylbis(methylene)]bis(5-methyl-1,2-oxazole-4-carboxylate) | Disulfide + Ester | Dual oxazole-carboxylate units | N/A | Redox-active, potential for controlled drug release |
Biological Activity
The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a derivative of oxazole that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on its biological activity, including synthesis, characterization, and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be depicted as follows:
This structure features two oxazole rings and various functional groups that contribute to its biological properties.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process that typically includes the formation of the oxazole rings followed by functionalization with methyl and chlorophenyl groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structural integrity of the synthesized compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, a series of oxazole-based compounds were evaluated for their cytotoxicity against various cancer cell lines, including fibrosarcoma (HT-1080), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). The compound This compound exhibited significant cytotoxic effects with IC50 values indicating potent growth inhibition across these cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HT-1080 | 19.56 |
| MCF-7 | 25.34 |
| MDA-MB-231 | 22.47 |
| A-549 | 30.12 |
The mechanism by which this compound induces cytotoxicity involves apoptosis activation through caspase pathways. Studies have shown that treatment with the compound leads to increased caspase-3/7 activity and cell cycle arrest at the G2/M phase in sensitive cell lines . Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner.
Case Studies
A notable case study involved the evaluation of several oxazole derivatives for their anticancer properties. The study found that compounds similar to This compound exhibited superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate, and what challenges arise during purification?
- Methodology : The synthesis often involves multi-step reactions, starting with the preparation of substituted oxazole rings. For example, cyclocondensation of hydroxylamine derivatives with β-ketoesters can form the oxazole core, followed by esterification or coupling reactions to introduce substituents like the 2-chlorophenyl group . Key challenges include regioselectivity in oxazole formation and purification of intermediates with high polarity. Column chromatography (silica gel, eluents like hexane/ethyl acetate) is commonly used, but HPLC may be required for enantiomeric purity if stereocenters are present .
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for confirming its identity?
- Methodology :
- NMR : H and C NMR are essential for verifying substituent positions. For instance, the methyl group at position 5 of the oxazole ring shows a singlet near δ 2.3–2.5 ppm, while aromatic protons from the 2-chlorophenyl group appear as complex splitting patterns .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for analogous oxazole-carboxamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
